molecular formula C11H24N2O2 B2840986 (R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate CAS No. 958281-81-7

(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate

Cat. No.: B2840986
CAS No.: 958281-81-7
M. Wt: 216.325
InChI Key: PZCDWEOQKBSMMC-QMMMGPOBSA-N
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Description

(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate is a chiral carbamate derivative characterized by a tert-butyl-protected amine group and a branched dimethylbutane backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and receptor-mediated pathways. Its stereochemistry (R-configuration) and steric hindrance from the tert-butyl group enhance metabolic stability and influence binding specificity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDWEOQKBSMMC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a 2-liter reactor, 0.6 moles of trimethylpyruvate (TMP) is subjected to reductive amination with ammonium chloride (0.5 moles) in the presence of glucose (0.9 moles) as a co-substrate. The reaction is conducted at pH 8.5, maintained by automatic titration of aqueous ammonia. After 5.5 hours, the mixture is heated to 60°C to deactivate enzymes, followed by centrifugation and crystallization at 4°C to yield (R)-tert-leucine with an 80% yield.

Subsequent Boc Protection

The primary amine of (R)-tert-leucine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran-water mixture. For instance, 10 grams of (R)-tert-leucine is dissolved in 100 mL of tetrahydrofuran, followed by the addition of Boc anhydride (1.2 equivalents) and sodium hydroxide (2 equivalents) at 0°C. After stirring for 12 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography to obtain (R)-tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate in 85% yield.

Table 1: Enzymatic Synthesis Optimization

Parameter Value Source
Substrate Trimethylpyruvate
Biocatalyst E. coli BL21/pET28a-E-G
Reaction Time 5.5 hours
Yield (Overall) 80%
Enantiomeric Excess >99% (R)

Asymmetric Synthesis via Bislactim Ether Methodology

The bislactim ether method, pioneered by Groth et al., enables the asymmetric synthesis of nonproteinogenic amino acids, including tert-leucine derivatives. This approach leverages chiral glycine equivalents to establish stereocenters with high fidelity.

Bislactim Ether Formation

Methyl glycinate hydrochloride is converted into 2,5-dialkoxypyrazines through a three-step sequence involving esterification, cyclization, and alkoxylation. For example, methyl glycinate reacts with trimethylsilyl diazomethane in methanol-toluene to form methyl N-(tert-butoxycarbonyl)glycinate, which is subsequently treated with sodium bis(trimethylsilyl)amide and acetonitrile to yield β-ketonitriles.

Stereoselective Alkylation

The lithium enolate of the bislactim ether undergoes alkylation with 2-chloro-3,3-dimethylbutane in tetrahydrofuran at −78°C. Acidic hydrolysis (6 M HCl, 60°C) cleaves the bislactim ether, affording (R)-tert-leucine methyl ester with 92% enantiomeric excess. Boc protection of the amine, as described in Section 1.2, completes the synthesis.

Table 2: Bislactim Ether Method Performance

Step Reagents/Conditions Yield ee Source
Bislactim Formation Trimethylsilyl diazomethane, MeOH 63% -
Alkylation 2-Chloro-3,3-dimethylbutane, THF 78% 92%
Hydrolysis 6 M HCl, 60°C 85% 92%

Boc Protection-Deprotection Strategies

Chemical synthesis often employs Boc groups to protect amines during multi-step reactions. This method is exemplified in the preparation of peptidomimetic inhibitors.

Direct Boc Protection of tert-Leucine

(R)-tert-Leucine (10 mmol) is dissolved in dichloromethane (50 mL) with Boc anhydride (12 mmol) and triethylamine (15 mmol). The reaction proceeds at room temperature for 6 hours, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 4:1) to isolate the Boc-protected product in 90% yield.

Solid-Phase Synthesis

In a automated peptide synthesizer, Wang resin is functionalized with Fmoc-(R)-tert-leucine. After Fmoc deprotection (20% piperidine in DMF), Boc anhydride (5 equivalents) is added to protect the free amine. Cleavage from the resin (95% TFA) yields this compound with >95% purity.

Nucleophilic Addition and Substitution Approaches

Nucleophilic additions to Boc-protected intermediates provide an alternative route to the target compound.

β-Ketonitrile Intermediate Synthesis

Methyl N-(tert-butoxycarbonyl)-N-methyl-L-alaninate reacts with acetonitrile anions at −78°C to form β-ketonitriles. Hydrazine cyclization yields aminopyrazoles, which are further elaborated into pyrazolopyrimidones via reaction with ethyl ethoxyacrylate.

Chlorination and Coupling

Pyrazolopyrimidones are chlorinated with phosphorus oxychloride and coupled with 5-chloro-2-(methylsulfonamido)benzoic acid using HATU/DIEA. Subsequent Boc deprotection (4 M HCl/dioxane) and purification by HPLC afford the final product.

Table 3: Nucleophilic Addition Reaction Parameters

Reaction Step Reagents Temperature Yield Source
β-Ketonitrile Formation NaHMDS, Acetonitrile −78°C 85%
Hydrazine Cyclization NH₂NH₂, EtOH RT 78%
Pyrazolopyrimidone Synthesis Ethyl ethoxyacrylate 80°C 65%

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

Method Yield ee Scalability Cost
Enzymatic 80% >99% High Moderate
Bislactim Ether 78% 92% Moderate High
Boc Protection 90% - High Low
Nucleophilic Addition 65% - Low Moderate

The enzymatic route offers superior enantioselectivity and scalability, making it ideal for industrial applications. Conversely, the bislactim ether method provides flexibility for structural analogs but requires expensive reagents. Boc protection strategies are cost-effective but lack inherent stereocontrol.

Comparison with Similar Compounds

Key Findings :

  • Alkyl Chain Length : Longer chains (e.g., hexyl in ADB-HEXINACA) enhance lipophilicity and prolong metabolic half-life but may reduce receptor selectivity .
  • Steric Effects: Bulky substituents (e.g., cyclohexylmethyl in ADB-CHMINACA) impair binding to cannabinoid receptors, highlighting the ADB group’s optimal balance of size and flexibility .

Carbamate-Protected Amines in Neurological Agents

The tert-butyl carbamate group is a common protective strategy for amines in neuroactive compounds. Comparisons include:

Compound Name Structure Key Differences vs. Target Compound Pharmacological Impact
Memantine 1-Amino-3,5-dimethyladamantane Adamantane core vs. dimethylbutane NMDA receptor antagonist; faster kinetics.
cis-tert-Butyl 3-aminocyclobutanecarbamate Cyclobutane ring Rigid cyclic structure Altered solubility and bioavailability.
(R)-tert-Butyl (4-aminobutan-2-yl)carbamate Linear butane chain Reduced steric hindrance Lower metabolic stability in vivo.

Key Findings :

  • Backbone Rigidity: Cyclic structures (e.g., cyclobutane in cis-tert-butyl 3-aminocyclobutanecarbamate) reduce conformational flexibility, impacting receptor docking .
  • Kinetics : Memantine’s adamantane core enables rapid NMDA receptor blockade, whereas the dimethylbutane backbone in the target compound may slow dissociation rates .

Functional Group Classification Challenges

Mass spectral classification models identify the ADB group with >95% accuracy but struggle to differentiate indazoles from azaindoles due to overlapping fragmentation patterns . For example:

  • ADB-BUTINACA vs. ADB-HEXINACA : Distinguishing butyl vs. hexyl chains requires high-resolution MS/MS data .
  • Stereochemical Variants : The (R)-configuration in the target compound may evade detection in standard chiral analysis protocols .

Biological Activity

(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate, with the CAS number 958281-81-7, is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11_{11}H24_{24}N2_2O2_2
  • Molecular Weight : 216.32 g/mol
  • Density : Approximately 0.954 g/cm³
  • Boiling Point : Predicted at around 303.9 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in research.

Synthesis

The synthesis of this compound involves several steps typically including the protection of amine functionalities and subsequent carbamate formation. The specific synthetic route may vary based on the desired purity and yield.

Mechanistic Studies

Research indicates that this compound may exhibit significant biological activity through mechanisms such as:

  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are of interest for treating neurodegenerative diseases like Alzheimer's.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    (R)-Tert-butyl carbamateTBDTBD
    Tacrine4.861.92
    The effectiveness of this compound in this context remains to be fully elucidated through empirical studies.
  • Antioxidant Activity : Some studies have suggested that related compounds possess antioxidant properties, which could contribute to their neuroprotective effects by mitigating oxidative stress.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have potential applications in:

  • Medicinal Chemistry : As a lead compound or a building block for developing new drugs targeting neurological disorders.
  • Synthetic Chemistry : Its unique chiral nature makes it a candidate for asymmetric synthesis in various chemical reactions.

Q & A

Q. What are the standard synthetic routes for (R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate?

The compound is typically synthesized via reductive amination of tert-butyl carbamate with 3,3-dimethylbutan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride. Reactions are conducted under an inert atmosphere (e.g., nitrogen) at 0–25°C to prevent oxidation and optimize yield. Solvents such as ethanol or methanol are commonly employed, and pH control is critical during carbamate formation .

Q. What key chemical reactions does this compound undergo?

  • Oxidation : Reacts with oxidizing agents (e.g., KMnO₄, CrO₃) to form oxides.
  • Reduction : Sodium borohydride or LiAlH₄ reduces the carbamate to amines.
  • Nucleophilic substitution : The amino group can be replaced by nucleophiles under acidic/basic conditions. Reaction outcomes depend on solvent choice (e.g., ethanol vs. dichloromethane) and reagent stoichiometry .

Q. How is the compound applied in medicinal chemistry research?

It serves as a chiral building block for drug candidates targeting neurological disorders (e.g., Alzheimer’s) due to its structural similarity to acetylcholinesterase (AChE) inhibitors. Preliminary studies suggest potential antioxidant and neuroprotective effects, though IC₅₀ values for AChE/BChE inhibition remain under investigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity?

Stereoselectivity is influenced by temperature control (e.g., sub-ambient conditions), chiral catalysts, and solvent polarity. For example, using tetrahydrofuran (THF) instead of methanol may improve enantiomeric excess. Advanced techniques like asymmetric reductive amination or enzymatic resolution could further refine purity .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in cholinesterase inhibition assays may arise from variations in enzyme sources (e.g., human vs. electric eel AChE) or assay buffers. Validate results using orthogonal techniques:

  • Kinetic assays (e.g., Ellman’s method) to measure IC₅₀.
  • Molecular docking to predict binding modes (e.g., using AutoDock Vina) .

Q. How does solvent choice impact regioselectivity in substitution reactions?

Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may promote carbocation intermediates (SN1). For example, in nucleophilic substitutions with thiols, acetonitrile yields higher regioselectivity compared to methanol .

Q. What strategies mitigate hydrolytic instability of the tert-butyl carbamate group?

The Boc group is sensitive to acidic conditions. Stabilize the compound by:

  • Storing at –20°C in anhydrous solvents.
  • Avoiding prolonged exposure to aqueous bases.
  • Using scavengers (e.g., triethylsilane) during reactions to quench residual acid .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process optimization : Replace batch reactors with flow chemistry for better temperature control.
  • Catalyst screening : Test alternatives to NaBH₄ (e.g., BH₃·THF) for higher efficiency.
  • Byproduct analysis : Use HPLC-MS to identify and suppress side products (e.g., over-reduced amines) .

Q. What techniques validate stereochemical integrity post-synthesis?

  • X-ray crystallography : Resolve absolute configuration (e.g., as in related carbamate crystal structures).
  • Chiral HPLC : Compare retention times with enantiomerically pure standards.
  • Optical rotation : Cross-check with literature values for (R)-configuration .

Q. How to resolve conflicting data in antioxidant activity assays?

Discrepancies may arise from assay interference (e.g., compound absorbance overlapping with assay reagents). Confirm results using:

  • DPPH radical scavenging (λ = 517 nm).
  • ORAC assay (fluorescence-based).
  • Computational models to predict redox potentials (e.g., DFT calculations) .

Comparative Analysis

Q. How does this compound compare to tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate?

While both are carbamate-protected amines, the methyl substitution in the latter reduces steric hindrance, increasing reactivity in nucleophilic substitutions. However, the (R)-configuration in the target compound enhances chiral recognition in enzyme-binding assays .

Q. What structural features explain its superior stability over tert-butyl hydroperoxide derivatives?

Unlike peroxides, the carbamate group lacks labile O–O bonds, reducing explosion risks. Stability is further enhanced by the bulky tert-butyl group, which sterically shields the carbamate carbonyl .

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